Chaetoglobosin Q

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

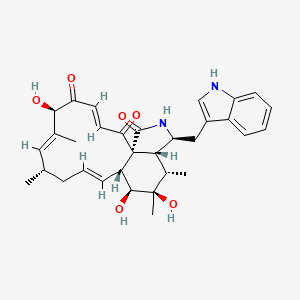

Chaetoglobosin Q is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles, a macrocycle and a secondary alpha-hydroxy ketone.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Chaetoglobosin Q exhibits a wide range of bioactivities, making it a promising candidate for various therapeutic applications. The major activities include:

- Antitumor Activity : this compound has shown potent cytotoxic effects against several cancer cell lines. Studies indicate that it inhibits the growth of tumor cells with varying IC50 values across different types. For instance:

- Antifungal Activity : this compound demonstrates significant antifungal properties, particularly against plant pathogens. It has been effective against fungi such as Penicillium italicum and Rhizoctonia solani, which are known to cause crop diseases .

- Other Bioactivities : Additional activities include antibacterial, anti-inflammatory, nematicidal, and anti-HIV effects. These properties expand the potential applications of this compound in pharmaceuticals and agriculture .

Antitumor Efficacy

In a study examining the cytotoxicity of this compound against various cancer cell lines, it was found to have significant inhibitory effects on:

- HL60 : IC50 = 2.1 μM

- MCF-7 : IC50 = 7.5 μM

- A549 : IC50 = 5.9 μM

These results suggest that this compound could be developed into an effective anticancer agent .

Antifungal Applications

Research highlighted the efficacy of this compound in controlling fungal infections in crops. In field trials, it effectively reduced the incidence of fungal diseases in crops treated with formulations containing this compound compared to untreated controls .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and corresponding IC50 values for this compound compared to other chaetoglobosins:

| Compound | Activity Type | Target Cell Line | IC50 Value (μM) |

|---|---|---|---|

| This compound | Antitumor | HL60 | 2.1 |

| MCF-7 | 7.5 | ||

| A549 | 5.9 | ||

| Chaetoglobosin E | Antitumor | K562 | 8.9 |

| H1975 | 9.2 | ||

| Chaetoglobosin A | Antifungal | Penicillium italicum | Effective |

Future Perspectives

The broad spectrum of biological activities associated with this compound presents numerous opportunities for further research and development. Future studies could focus on:

- Mechanistic Studies : Understanding the molecular pathways through which this compound exerts its effects could lead to optimized therapeutic strategies.

- Formulation Development : Creating effective delivery systems for agricultural applications could enhance its efficacy as a biopesticide.

- Clinical Trials : Investigating its safety and efficacy in human subjects will be crucial for its potential use as an anticancer agent.

Analyse Chemischer Reaktionen

Structural Modifications in Derivatives

Chaetoglobosin Q serves as a precursor for various derivatives through targeted chemical modifications:

-

Methylation at C-6 :

Acidic solvolysis of the epoxide group in Chaetoglobosin A (C33H38N2O6) yields 6-O-methyl-chaetoglobosin Q (C33H40N2O6) . This reaction replaces the hydroxyl group at C-6 with a methyl group, confirmed by HMBC correlations between H3-26 and C-6 (δC 76.9) . -

Macrocyclic Ring Alterations :

Replacement of olefinic carbons C-21/C-22 with methylene groups occurs in derivative 1 (C32H38N2O6), evidenced by 1H–1H COSY correlations (H-21/H-22) and HMBC signals from H-20 to C-19/C-21/C-22 .

Epoxide Hydrolysis

Chaetoglobosin U’s 6,7-epoxide ring hydrolyzes to form a vicinal diol in derivative 7 (C32H38N2O6), confirmed by upfield shifts in C-6 (δC 73.5) and C-7 (δC 74.2) compared to Chaetoglobosin U (δC 57.5 and 60.9) .

Oxidation and Dehydration

Derivative 6 (C32H38N2O5) forms via oxidation of the C-6/C-7 vicinal diol in this compound, producing a Δ6 double bond. This is supported by downfield shifts in H-7 (δH 5.43) and H-12 (δH 3.89) .

Spectroscopic Characterization

Critical NMR and HRESIMS data for this compound derivatives:

Table 1: Comparative 13C and 1H NMR shifts (ppm) highlighting structural changes.

Biosynthetic Considerations

This compound’s core scaffold originates from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. Key modifications include:

-

Post-PKS Oxidations : Introduced by cytochrome P450 enzymes, forming epoxides and hydroxyl groups .

-

Methyltransferase Activity : Responsible for C-6 methylation, as seen in 6-O-methyl-chaetoglobosin Q .

Stability and Artifact Formation

Under acidic conditions, this compound’s labile epoxide group (e.g., at C-6/C-7) undergoes solvolysis, leading to artifacts like 6-O-methyl derivatives . This reactivity necessitates careful handling during extraction and analysis.

This synthesis of chemical reactions underscores this compound’s versatility as a scaffold for structural diversification, with implications for drug discovery and biosynthesis studies .

Eigenschaften

Molekularformel |

C32H38N2O6 |

|---|---|

Molekulargewicht |

546.7 g/mol |

IUPAC-Name |

(1R,3E,6R,7E,9S,11E,13R,14S,15R,16S,17R,18S)-6,14,15-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione |

InChI |

InChI=1S/C32H38N2O6/c1-17-8-7-10-22-29(38)31(4,40)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(39)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37-38,40H,8,15H2,1-4H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,19-,22-,24-,27-,28+,29-,31+,32+/m0/s1 |

InChI-Schlüssel |

GXXPQGPTEVHUTJ-VOXRAUTJSA-N |

Isomerische SMILES |

C[C@H]\1C/C=C/[C@H]2[C@@H]([C@]([C@H]([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)(C)O)O |

Kanonische SMILES |

CC1CC=CC2C(C(C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)(C)O)O |

Synonyme |

chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.